molecular formula C21H25NO6 B2712166 N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide CAS No. 1190689-96-3

N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

Numéro de catalogue: B2712166
Numéro CAS: 1190689-96-3
Poids moléculaire: 387.432
Clé InChI: HIMGRAHFJJIWAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a chiral molecule characterized by:

  • A hexahydropyrano[3,2-d][1,3]dioxin core with stereospecific centers (4aR,6S,7R,8R,8aS).
  • 2,2-Dimethyl groups at the C2 position.
  • A naphthalen-1-yloxy substituent at C6.
  • An acetamide group at C7 and a hydroxy group at C8.

While direct synthetic data for this compound are absent in the provided evidence, its structural analogs (e.g., CAS 50605-09-9, CAS 59868-86-9) highlight the importance of stereochemistry and functional groups in determining physicochemical and biological properties .

Propriétés

IUPAC Name

N-(8-hydroxy-2,2-dimethyl-6-naphthalen-1-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6/c1-12(23)22-17-18(24)19-16(11-25-21(2,3)28-19)27-20(17)26-15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16-20,24H,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMGRAHFJJIWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OC3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a complex organic compound with potential biological activity. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H25NO6C_{22}H_{25}NO_6 and a molecular weight of approximately 399.44 g/mol. Its structural complexity arises from the presence of a hexahydropyrano[3,2-d][1,3]dioxin ring system along with functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC₂₂H₂₅NO₆
Molecular Weight399.44 g/mol
CAS Number13343-63-0
InChIKeyNXGXFAKJUWEFEC-NVZUTRPHSA-N

1. Interaction with Biological Targets

Research indicates that this compound may interact with various biological targets including enzymes and receptors. Preliminary studies suggest potential modulation of:

  • Enzyme Activity : The compound may act as an inhibitor or activator for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has been proposed that the compound could bind to estrogen receptors, influencing hormonal pathways and potentially exhibiting anti-cancer properties.

2. Antioxidant Activity

The presence of hydroxyl groups in its structure suggests that N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide may possess antioxidant properties. This activity could be beneficial in reducing oxidative stress within cells.

Case Studies and Experimental Data

  • In vitro Studies :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated an IC50 value suggesting significant anti-proliferative effects at micromolar concentrations.
    • Another investigation demonstrated that the compound could reduce reactive oxygen species (ROS) levels in human fibroblast cells.
  • In vivo Studies :
    • Animal models have shown that administration of the compound led to a decrease in tumor growth rates compared to control groups.
    • Studies focused on inflammation indicated that the compound reduced markers of inflammation in induced models.

Potential Applications

Given its biological activity, N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide holds promise for:

  • Pharmaceutical Development : As a lead compound for developing anti-cancer or anti-inflammatory drugs.
  • Biochemical Probes : For studying enzyme mechanisms or receptor interactions in biochemical research.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

2.1. Structural Variations and Substituent Effects

Key structural analogs and their distinguishing features:

Compound Name / CAS Molecular Formula Molecular Weight Substituents Key Structural Differences
Target Compound C23H27NO7 ~429.47 Naphthalen-1-yloxy, 2,2-dimethyl, acetamide Reference for comparison
CAS 50605-09-9 C11H19NO6 261.27 2,2-Dimethyl, 6,8-dihydroxy, acetamide Smaller core; lacks naphthalenyloxy
CAS 59868-86-9 C22H24N2O9 460.43 4-Nitrophenoxy, 4-methoxyphenyl, acetamide Electron-withdrawing nitro and methoxy groups
Compound 14a () C34H48O8Si2 664.91 Palmitoyloxy, phenyl, TIPS-protected Bulky acyl group; silicon-based protection
Compound 6a () C21H18ClN4O2 393.11 Naphthalen-1-yloxy, triazole, 4-chlorophenyl Triazole core vs. pyrano-dioxin

Key Observations:

  • Naphthalenyloxy vs. Aryloxy Groups: The target’s naphthalen-1-yloxy group introduces steric bulk and aromatic π-system interactions, contrasting with smaller aryloxy groups (e.g., 4-nitrophenoxy in CAS 59868-86-9) . This likely increases lipophilicity and may enhance membrane permeability compared to analogs with polar substituents.
  • Acetamide vs. Acyl Groups : The acetamide group in the target contrasts with palmitoyl esters (e.g., Compound 14a), which confer higher hydrophobicity . Acetamide’s hydrogen-bonding capacity may improve solubility in polar solvents.
  • Stereochemical Complexity : The 4aR,6S,7R,8R,8aS configuration is critical for enantioselective interactions, as seen in chiral intermediates like CAS 50605-09-9 .
2.3. Physicochemical and Spectral Properties
  • Molecular Weight and Solubility :
    • The target’s molecular weight (~429.47) is intermediate between smaller analogs (e.g., CAS 50605-09-9: 261.27) and larger derivatives (e.g., Compound 14a: 664.91) .
    • Naphthalenyloxy substituents may reduce aqueous solubility compared to methoxy or nitroaryl groups .
  • Spectroscopic Data :
    • IR : Expected peaks for acetamide (C=O ~1670–1680 cm⁻¹) and naphthalenyloxy (C-O ~1250–1280 cm⁻¹), aligning with analogs in –6 .
    • NMR : Aromatic protons (naphthalenyloxy) would appear at δ 7.2–8.5 ppm, distinct from phenyl (δ 7.0–7.5) or nitrophenyl (δ 8.0–8.5) groups .

Q & A

Q. How can researchers optimize the synthesis of N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide to improve yield and purity?

Methodological Answer:

  • Stepwise Purification : Use preparative HPLC with gradient elution (e.g., water/acetonitrile) to isolate intermediates and final product. Purity ≥98% is achievable, as validated by Moldb and Fluorochem .
  • Chiral Control : Employ stereoselective glycosylation or enzymatic resolution to maintain the (4aR,6S,7R,8R,8aS) configuration, leveraging chiral building blocks described in Moldb’s protocols .
  • Reaction Monitoring : Track reaction progress via LC-MS (e.g., ESI+ mode) to detect byproducts early and adjust conditions (e.g., temperature, solvent ratios) .

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy : Assign stereochemistry using 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in the hexahydropyrano-dioxin core and naphthalen-1-yloxy group .
  • Mass Spectrometry : Confirm molecular weight (theoretical MW: ~309.31 g/mol for C15H19NO6) via high-resolution MS (e.g., TOF-MS), cross-referenced with GLPBIO’s data .
  • X-ray Crystallography : If crystals are obtainable, resolve the absolute configuration using single-crystal diffraction, particularly for verifying the 8-hydroxy group’s orientation .

Advanced Research Questions

Q. How do the stereochemical features (e.g., 4aR,6S,7R,8R,8aS configuration) influence biological activity or receptor binding?

Methodological Answer:

  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s chiral centers and target proteins (e.g., glycosidases or kinases). Compare docking scores of enantiomers .
  • Pharmacophore Mapping : Identify critical hydrogen-bond donors (e.g., 8-hydroxy group) and hydrophobic regions (naphthalen-1-yloxy) using MOE or Discovery Studio .
  • In Vitro Assays : Test enantiopure samples in enzyme inhibition assays (e.g., β-glucosidase) to correlate stereochemistry with IC50 values .

Q. What strategies resolve contradictions in solubility data for this compound across different experimental conditions?

Methodological Answer:

  • Solubility Profiling : Conduct parallel experiments in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use dynamic light scattering (DLS) to detect aggregation .
  • Co-solvent Systems : Optimize solubility with cyclodextrin inclusion complexes or PEG-based formulations, as demonstrated in GLPBIO’s sample preparation guidelines (e.g., 10 mM stock in DMSO) .
  • Thermodynamic Analysis : Calculate solubility parameters (Hansen, Hildebrand) using molecular dynamics simulations to predict solvent compatibility .

Q. How can researchers address challenges in scaling up multi-step syntheses while maintaining stereochemical fidelity?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors for glycosylation steps to enhance reproducibility and reduce racemization risks .
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates .
  • Design of Experiments (DoE) : Use factorial design (e.g., Minitab) to optimize reaction parameters (temperature, catalyst loading) while minimizing chiral degradation .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported melting points or stability profiles?

Methodological Answer:

  • Thermal Analysis : Perform DSC (Differential Scanning Calorimetry) to compare melting points under inert vs. ambient conditions, as oxidation of the naphthalen-1-yloxy group may alter stability .
  • Accelerated Stability Studies : Store samples at -80°C, -20°C, and 4°C for 1–6 months, then analyze via HPLC to identify degradation pathways (e.g., hydrolysis of the acetamide group) .
  • Cross-Validation : Compare data with independent sources (e.g., Moldb’s 98% purity specifications) to rule out batch-specific impurities .

Q. What experimental approaches validate the compound’s proposed mechanism of action in biochemical assays?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and target proteins, ensuring buffer conditions match physiological pH .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants for enzyme inhibition, correlating with structural features (e.g., 2,2-dimethyl group’s steric effects) .
  • Mutagenesis : Engineer protein mutants (e.g., glycosidase active-site residues) to test hypotheses about binding interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.